5-Bromo-6-methylamino-nicotinic acid
Description
Significance of the Nicotinic Acid Scaffold in Chemical Research
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental organic compound essential for human health. wikipedia.orgnih.govnih.gov Its core structure, a pyridine (B92270) ring with a carboxylic acid at the 3-position, serves as a versatile scaffold in chemical research and drug development. nih.gov The presence of the nitrogen atom in the pyridine ring imparts unique physicochemical properties, such as increased water solubility and the ability to form hydrogen bonds, which are often desirable in pharmaceutical compounds.
The nicotinic acid scaffold is a key component of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are crucial for numerous metabolic redox reactions within the body. nih.govnih.gov Beyond its physiological role, the nicotinic acid framework has been extensively modified by chemists to create a diverse library of derivatives with a broad spectrum of pharmacological activities. These derivatives have found applications in treating various conditions, including hyperlipidemia. wikipedia.orgnih.gov
Role of Substituted Pyridines in Modern Medicinal Chemistry and Drug Discovery
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous approved drugs. The pyridine ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the compound's solubility, absorption, and interaction with protein targets.
The versatility of the pyridine ring allows for the introduction of various substituents at different positions, enabling fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This strategic substitution is a key aspect of structure-activity relationship (SAR) studies, where chemists systematically alter the structure of a lead compound to optimize its efficacy and safety profile. The ease of functionalization of the pyridine ring has made it an attractive building block for the synthesis of complex molecules in the pursuit of new therapeutic agents.
Contextualization of 5-Bromo-6-methylamino-nicotinic Acid within Pyridine Carboxylic Acid Analogs
This compound belongs to the broader class of pyridine carboxylic acid analogs. This family of compounds is characterized by a pyridine ring bearing at least one carboxylic acid group and other substituents. The specific substitution pattern of this compound, with a bromine atom at the 5-position and a methylamino group at the 6-position, is expected to significantly influence its chemical properties and potential biological activity compared to the parent nicotinic acid.
While extensive research on this compound is not widely available in public literature, its structural features place it within a class of compounds of significant interest to medicinal chemists. The exploration of such substituted nicotinic acid analogs is a continuing effort in the quest for novel drug candidates with improved therapeutic profiles.
Detailed Research Findings on this compound
Publicly accessible, in-depth research specifically detailing the synthesis, properties, and biological applications of this compound is limited. However, information from chemical suppliers provides foundational data for this compound.
Chemical and Physical Properties
| Property | Data |
| Molecular Formula | C₇H₇BrN₂O₂ |
| IUPAC Name | 5-bromo-6-(methylamino)pyridine-3-carboxylic acid |
| CAS Number | Not explicitly available for the acid, but the related compound 5-bromo-6-(dimethylamino)-4-methylnicotinic acid has the CAS number 1820612-83-6. bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-(methylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-6-5(8)2-4(3-10-6)7(11)12/h2-3H,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHVFCYNRKFQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 6 Methylamino Nicotinic Acid
Vibrational Spectroscopy
Raman Spectroscopy
Generating content for these sections without specific data from peer-reviewed scientific sources would result in speculation and would not meet the required standards of scientific accuracy. The creation of data tables and detailed research findings is therefore unachievable at this time.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like 5-Bromo-6-methylamino-nicotinic acid, MS would be used to determine its molecular weight. The presence of a bromine atom would be indicated by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the 79Br and 81Br isotopes). Fragmentation patterns observed in the mass spectrum would offer structural information by showing the breakdown of the molecule.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion and its fragments. This precise mass data is crucial for confirming the chemical formula C7H7BrN2O2 and distinguishing it from other compounds with the same nominal mass.
No experimental data is available for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a chemical compound. The resulting spectrum can provide information about the electronic transitions within the molecule. For this compound, which contains a substituted pyridine (B92270) ring, the UV-Vis spectrum would be expected to show absorption bands corresponding to π→π* and n→π* transitions within the aromatic system. The position (λmax) and intensity of these absorption maxima would be characteristic of the chromophore and could be influenced by the solvent's polarity.
No experimental data is available for this compound.
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination
X-ray Diffraction (XRD) is a primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound were available, single-crystal XRD analysis would elucidate its crystal structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This information would confirm the connectivity of the atoms and reveal the molecule's conformation and packing in the solid state.
No experimental data is available for this compound.
Elemental Compositional Analysis
Elemental analysis is a process where a sample of a compound is analyzed to determine its elemental composition. For this compound (C7H7BrN2O2), elemental analysis would determine the weight percentage of carbon, hydrogen, nitrogen, and bromine. The experimentally determined percentages would be compared to the theoretically calculated values to verify the purity and empirical formula of the synthesized compound.
Theoretical Elemental Composition for C7H7BrN2O2:
Carbon (C): 34.31%
Hydrogen (H): 2.88%
Bromine (Br): 32.61%
Nitrogen (N): 11.43%
Oxygen (O): 13.06%
No experimental data is available for this compound.
Computational Chemistry and Molecular Modeling Studies of 5 Bromo 6 Methylamino Nicotinic Acid
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties with a favorable balance between accuracy and computational cost.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state structure. For 5-Bromo-6-methylamino-nicotinic acid, this process would involve calculating the potential energy surface to find the coordinates that correspond to the lowest energy.
Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-C bond connecting the carboxylic acid group to the pyridine (B92270) ring and the C-N bond of the methylamino group. The relative energies of these conformers would be calculated to identify the most stable and energetically accessible forms of the molecule under various conditions. This analysis is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation.
Electronic Structure and Molecular Orbital Theory (HOMO-LUMO Analysis)
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are sites prone to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate sites susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For this compound, this analysis would pinpoint the electron-donating and electron-accepting regions and provide a quantitative measure of its chemical stability.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies of the optimized geometry, a theoretical spectrum can be generated. This predicted spectrum is invaluable for interpreting experimental spectroscopic data. Each calculated vibrational mode can be animated and assigned to specific molecular motions, such as stretching, bending, or torsional vibrations of functional groups (e.g., C=O, N-H, O-H). This allows for a detailed and accurate assignment of the bands observed in experimental IR and Raman spectra.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species. The map uses a color scale to denote different potential values:
Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack (e.g., around oxygen and nitrogen atoms).
Blue: Regions of positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack (e.g., around acidic hydrogen atoms).
Green: Regions of neutral or near-zero potential.
For this compound, an MEP map would highlight the nucleophilic (carbonyl oxygen, ring nitrogen) and electrophilic (carboxylic hydrogen, amino hydrogen) sites, providing a clear guide to its intermolecular interaction patterns and chemical reactivity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule in terms of a localized "natural Lewis structure." It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding or Rydberg orbitals). For the title compound, NBO analysis would quantify the stability arising from intramolecular charge transfer, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of the pyridine ring, providing deeper insight into the molecule's electronic stability.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule.
For this compound, docking simulations would be performed against a specific protein target relevant to the therapeutic area of nicotinic acid derivatives. The simulation would predict the most likely binding pose of the compound within the protein's active site and estimate the strength of the interaction through a scoring function. The analysis would detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that stabilize the ligand-protein complex. These insights are critical for understanding the structural basis of the molecule's potential biological activity.
Prediction of Binding Modes and Interaction Mechanisms with Biological Macromolecules
There are no published studies detailing the predicted binding modes of this compound with any specific biological targets. Molecular docking simulations, which are typically used to predict the preferred orientation of a ligand when bound to a receptor, have not been reported for this compound. As a result, information regarding potential hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with protein active sites is not available.
Evaluation of Ligand-Protein Binding Energies (Theoretical)
No theoretical calculations of ligand-protein binding energies for this compound have been published. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), which provide quantitative estimates of binding affinity, have not been applied to this molecule in the available literature.
Molecular Dynamics (MD) Simulations
Conformational Stability Analysis of Ligand-Protein Complexes
The scientific literature lacks any Molecular Dynamics (MD) simulation studies involving this compound complexed with a protein. Therefore, analyses of the stability of such a complex over time, including measurements like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), have not been performed or reported.
Dynamic Interaction Studies with Biological Macromolecules
Without MD simulation data, there are no dynamic interaction studies available. Such studies would typically provide insights into the persistence of key interactions, the role of solvent molecules at the binding interface, and conformational changes in the protein or ligand upon binding, none of which have been documented for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of Predictive Models for Molecular Descriptors
No QSAR models have been developed that specifically include this compound. The development of such models requires a dataset of structurally related compounds with measured biological activity, which does not appear to have been compiled or analyzed for a series including this specific compound. Therefore, there are no predictive models based on its molecular descriptors.
Investigation of Biological Activity Spectrum of 5 Bromo 6 Methylamino Nicotinic Acid Derivatives in Vitro and Mechanistic Perspectives
Enzyme Inhibition Studies
Specific Enzyme Targets (e.g., COX-2, α-glucosidase, α-amylase, cholinesterases, TBK1, IKKε, Mpro)
No data is available in the searched literature regarding the inhibitory activity of 5-Bromo-6-methylamino-nicotinic acid derivatives against these specific enzyme targets.
In Vitro Inhibition Assays and Mechanistic Insights (e.g., MTT, Griess assays, nitrite (B80452) inhibition)
No information was found concerning the use of in vitro assays such as MTT or Griess assays to evaluate the mechanistic aspects of enzyme inhibition by derivatives of this compound.
Receptor Binding and Modulation Studies
Receptor Subtype Selectivity Analysis
There is no available data on the receptor subtype selectivity for any derivatives of this compound.
Molecular Determinants of Receptor Interaction
No research detailing the molecular determinants of receptor interaction for this specific class of compounds could be located.
Structure-Activity Relationship (SAR) Studies on Nicotinic Acid Derivatives
The biological activity of nicotinic acid derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. These studies involve systematically modifying the chemical structure of a molecule and observing the resulting changes in biological activity. For derivatives of this compound, the key structural components—the bromo substituent, the methylamino group, and the nicotinic acid core—each play a distinct role in defining the compound's interaction with biological targets.
The introduction of a halogen atom, such as bromine, into a drug candidate's structure is a common strategy to enhance its pharmacological profile. In the context of nicotinic acid derivatives, bromo substitution has been shown to be a significant determinant of biological activity. Research has indicated that 2-substituted aryl derivatives of nicotinic acid, particularly those with a 2-Bromo aryl substituent, exhibit potent anti-inflammatory and analgesic properties. chemistryjournal.netresearchgate.net This suggests that the bromine atom can critically influence the molecule's ability to interact with its biological targets.
The presence of the bulky and electronegative bromine atom can affect the molecule's conformation, lipophilicity, and electronic distribution. These modifications can lead to improved binding affinity and molecular recognition at the active site of target enzymes or receptors. Studies on various 2-substituted phenyl derivatives of nicotinic acid have reinforced this observation, with 2-bromophenyl containing compounds showing distinctive analgesic and anti-inflammatory activities when compared to a reference drug like mefenamic acid. semanticscholar.org The specific placement of the bromine atom at the 5-position of the pyridine (B92270) ring in this compound is therefore anticipated to be a key factor in its unique biological signature.
The amino group and its alkylated forms, such as the methylamino group, are pivotal in modulating the biological response of many therapeutic agents. In nicotinamide (B372718) derivatives, the position of an amino group has been found to be critical for antifungal activity. mdpi.com This highlights the importance of the substituent's location on the nicotinic acid core for determining the compound's biological function.
The nicotinic acid scaffold serves as the foundational structure upon which derivatives are built, and modifications to this core are instrumental in shaping their activity profiles. nih.gov The versatility of the pyridine carboxylic acid structure allows for a wide range of chemical modifications, including the formation of esters, amides, and various heterocyclic derivatives. nih.govmdpi.com
SAR investigations have demonstrated that altering the core structure can lead to compounds with entirely new or enhanced biological activities. nih.gov For example, converting the carboxylic acid group of nicotinic acid into acylhydrazone and subsequently to 1,3,4-oxadiazoline derivatives has been shown to produce compounds with significant antimicrobial activity. nih.govmdpi.com This illustrates that even modifications distal to the primary pharmacophoric groups can have a profound impact on the molecule's biological target and spectrum of activity. Therefore, the nicotinic acid core is not merely a passive scaffold but an active component whose modification is a key strategy for developing derivatives with tailored therapeutic properties.
Investigations into Cellular and Molecular Pathways
Understanding the mechanisms through which this compound derivatives exert their effects requires investigation at the cellular and molecular level. This involves studying their influence on specific signaling pathways and cellular processes, particularly those related to inflammation.
Inflammation is a complex biological response involving the release of various signaling molecules known as inflammatory mediators. nih.gov Key among these are pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and enzymes such as inducible Nitric Oxide Synthase (iNOS) which produces nitric oxide, a potent inflammatory molecule. nih.govresearchgate.net
Studies on newly synthesized nicotinic acid derivatives have shown their potential to act as significant anti-inflammatory agents. nih.gov In vitro experiments using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell lines have demonstrated that certain nicotinic acid derivatives can effectively inhibit the production of these key inflammatory mediators. nih.gov The most active compounds in one study showed inhibitory potency against TNF-α, IL-6, and iNOS that was comparable to the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen. nih.gov Other research has also focused on determining the effect of novel nicotinic acid derivatives on the serum levels of TNF-α and IL-6, further establishing these cytokines as important targets for this class of compounds. semanticscholar.org A broader meta-analysis of niacin (nicotinic acid) itself has concluded that its use is associated with significant reductions in CRP and TNF-α levels, suggesting a general anti-inflammatory potential for this structural class. nih.gov
The table below summarizes representative findings on the inhibition of inflammatory mediators by novel nicotinic acid derivatives in macrophage cell lines.
| Compound Class | Cell Line | Inflammatory Mediator | Effect | Reference |
| Novel Nicotinic Acid Derivatives | RAW 264.7 Macrophages | TNF-α | Comparable inhibition to ibuprofen | nih.gov |
| Novel Nicotinic Acid Derivatives | RAW 264.7 Macrophages | IL-6 | Comparable inhibition to ibuprofen | nih.gov |
| Novel Nicotinic Acid Derivatives | RAW 264.7 Macrophages | iNOS | Comparable inhibition to ibuprofen | nih.gov |
| 2-Substituted Phenyl Nicotinic Acid | In vivo model | TNF-α | Reduction in serum levels | semanticscholar.org |
| 2-Substituted Phenyl Nicotinic Acid | In vivo model | IL-6 | Reduction in serum levels | semanticscholar.org |
This table is illustrative of the types of effects observed in research on nicotinic acid derivatives.
Macrophages are central players in the inflammatory response, and their functions, such as phagocytosis (the engulfing of pathogens or cellular debris), are critical for both initiating and resolving inflammation. mdpi.com The ability of a compound to modulate macrophage activity can be a key indicator of its immunomodulatory potential.
The receptor for nicotinic acid, GPR109A, is known to be expressed in immune cells, including monocytes and macrophages. nih.gov This provides a direct molecular pathway through which nicotinic acid and its derivatives can influence the function of these cells. Research has shown that nicotinic acid can reduce the adhesion of human monocytes to endothelial cells and decrease their migration, which are crucial steps in the inflammatory cascade. nih.gov While not a direct measure of phagocytosis, these findings demonstrate a clear modulatory effect on macrophage-related functions. Interestingly, the structurally related compound nicotine (B1678760) has been shown to suppress the phagocytic ability of macrophages, indicating that compounds acting on nicotinic pathways can indeed have a significant impact on this fundamental cellular process. nih.gov This suggests that investigating the effect of this compound on macrophage phagocytosis is a relevant avenue for understanding its complete biological activity profile.
Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research specifically detailing the antimicrobial, antifungal, or antimycobacterial activity of derivatives of the chemical compound “this compound.”
Extensive queries aimed at identifying studies on the synthesis and biological evaluation of this specific class of compounds did not yield any relevant results. The search included broad and specific terms related to its potential antimicrobial activities against Gram-positive bacteria, Gram-negative bacteria, MRSA, fungi, and mycobacteria, as well as its potential mechanisms of action, such as the inhibition of fungal CYP51 or DNA gyrase B.
While there is a body of research on the antimicrobial properties of various other nicotinic acid and nicotinamide derivatives, this information does not pertain to the unique substitution pattern of a bromo group at the 5-position and a methylamino group at the 6-position of the pyridine ring. The strict requirement to focus solely on "this compound" and its derivatives cannot be met due to this absence of specific data in the accessible scientific domain.
Therefore, the generation of a scientifically accurate article adhering to the requested outline and content is not possible at this time.
Metabolic Pathway Analysis and Biotransformation Studies of Nicotinic Acid Analogs
Overview of Nicotinic Acid Metabolism in Biological Systems
Nicotinic acid, a form of vitamin B3, is a crucial precursor for the synthesis of the coenzymes Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP+). These coenzymes are indispensable for a vast array of cellular processes, including energy metabolism, DNA repair, and cell signaling. The metabolic pathways that handle nicotinic acid are well-characterized and primarily revolve around its conversion to NAD+.
The primary route for the conversion of nicotinic acid to NAD+ is the Preiss-Handler pathway. This pathway involves a series of enzymatic reactions that ultimately incorporate the nicotinic acid molecule into the NAD+ structure.
The Preiss-Handler Pathway consists of three key steps:
Conversion to Nicotinic Acid Mononucleotide (NaMN): The initial and rate-limiting step is catalyzed by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT). This enzyme transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinic acid, forming NaMN.
Adenylation to Nicotinic Acid Adenine Dinucleotide (NaAD): The subsequent step involves the adenylation of NaMN by the enzyme nicotinamide mononucleotide adenylyltransferase (NMNAT). This reaction uses ATP as a source of the adenylate group.
Amidation to Nicotinamide Adenine Dinucleotide (NAD+): The final step is the amidation of NaAD to NAD+, a reaction catalyzed by NAD+ synthetase (NADS). This enzyme utilizes glutamine or ammonia (B1221849) as the nitrogen donor.
It is plausible that 5-Bromo-6-methylamino-nicotinic acid could be a substrate for the enzymes of the Preiss-Handler pathway. A study on the metabolism of 6-aminonicotinic acid in Escherichia coli demonstrated that this analog is metabolized by the enzymes of the pyridine (B92270) nucleotide cycle to form 6-aminonicotinamide (B1662401) adenine dinucleotide. researchgate.netsrce.hrnih.govresearchgate.net This suggests that the presence of an amino group at the 6-position does not preclude interaction with these enzymes. However, the presence of a bulky bromine atom at the 5-position and a methyl group on the amino function in this compound could significantly influence its recognition and processing by these enzymes, potentially reducing the efficiency of its conversion to a NAD+ analog.
The biotransformation of nicotinic acid and its analogs is orchestrated by a variety of enzymes. Beyond the core NAD+ biosynthetic pathway, other enzymatic modifications can occur.
| Enzyme Class | Role in Nicotinic Acid Metabolism | Predicted Role in this compound Metabolism |
| Phosphoribosyltransferases | Catalyze the conversion of nicotinic acid to NaMN (NAPRT). | The affinity of NAPRT for this compound is unknown. Steric hindrance from the bromo and methylamino groups may reduce its suitability as a substrate. |
| Adenylyltransferases | Mediate the adenylation of NaMN to NaAD (NMNAT). | If a mononucleotide of the target compound is formed, it may be a substrate for NMNAT. |
| ADP-ribosyltransferases | These enzymes are primarily involved in NAD+ consuming signaling pathways. | Not directly involved in the initial metabolism of nicotinic acid analogs. |
| Esterases | Not directly involved in the metabolism of nicotinic acid itself, but can hydrolyze ester prodrugs of nicotinic acid. | If administered as an ester prodrug, esterases would be responsible for releasing the active this compound. |
| Cytochrome P450 (CYP) Enzymes | Generally not the primary route for nicotinic acid metabolism, but can be involved in the metabolism of substituted pyridines. | The bromo and methylamino substituents may render the molecule more susceptible to CYP-mediated oxidation, including hydroxylation of the pyridine ring or N-demethylation. |
| N-methyltransferases | Nicotinamide N-methyltransferase (NNMT) methylates nicotinamide, a related compound. The substrate specificity of NNMT includes other pyridine-containing molecules. nih.govnih.govcapes.gov.brbohrium.comresearchgate.net | The pyridine nitrogen of this compound could potentially be a substrate for N-methylation by NNMT. |
| Phase II Conjugating Enzymes | Nicotinic acid can undergo conjugation with glycine (B1666218) to form nicotinuric acid. mdpi.com Aromatic amines can undergo glucuronidation and sulfation. researchgate.netdrughunter.comupol.cz | The carboxylic acid group could be conjugated with amino acids. The methylamino group could potentially undergo glucuronidation or sulfation. |
Comparative Metabolic Fate of Nicotinic Acid Derivatives in Model Systems
Studies in various model systems have revealed differences in the metabolism of nicotinic acid and its amide form, nicotinamide. nih.gov For instance, the formation of nicotinuric acid is a major metabolic pathway for nicotinic acid, while nicotinamide is primarily methylated and then oxidized. mdpi.com
The metabolic fate of this compound would likely involve a combination of pathways influenced by its unique substitutions. Based on the metabolism of related compounds, the following transformations can be predicted:
N-demethylation: The methylamino group is a likely site for oxidative N-demethylation, a common metabolic reaction for tertiary and secondary amines, often catalyzed by CYP enzymes. srce.hrnih.govresearchgate.netnih.govwikipedia.org This would yield 5-Bromo-6-amino-nicotinic acid.
Aromatic Hydroxylation: The pyridine ring could be a target for hydroxylation, another common CYP-mediated reaction. The position of hydroxylation would be influenced by the directing effects of the existing substituents.
Conjugation: The carboxylic acid moiety could undergo conjugation with glycine or other amino acids. The aromatic amine functionality could be a substrate for glucuronidation or sulfation.
Dehalogenation: While generally less common for aromatic bromides compared to other halogens, enzymatic dehalogenation is a possibility.
A study on the metabolism of 6-aminonicotinic acid in E. coli showed its conversion to 6-aminonicotinamide, indicating that the core structure can be processed by the cellular machinery. researchgate.netsrce.hrnih.govresearchgate.net However, the efficiency of these processes for a di-substituted analog like this compound in mammalian systems remains to be determined.
Theoretical Predictions of Metabolic Stability and Transformations
In the absence of experimental data, in silico (computational) models are valuable tools for predicting the metabolic fate of new chemical entities. nih.govmdpi.comwho.intresearchgate.netnews-medical.netnih.govnih.gov These models use algorithms based on the known metabolism of a vast number of compounds to predict the sites of metabolism and the likely metabolites of a novel compound.
For this compound, in silico tools would likely predict the following:
| Predicted Metabolic Transformation | Rationale |
| N-demethylation of the methylamino group | A common and highly probable metabolic pathway for N-methylated amines. srce.hrnih.govresearchgate.netnih.govwikipedia.org |
| Hydroxylation of the pyridine ring | A common Phase I metabolic reaction for aromatic and heteroaromatic rings. |
| Glycine conjugation of the carboxylic acid | A known metabolic pathway for nicotinic acid. mdpi.com |
| Glucuronidation of the methylamino group | Aromatic amines are known substrates for UGT enzymes. researchgate.netdrughunter.comupol.cz |
| Oxidative deamination of the methylamino group | A possible, though likely minor, pathway for primary and secondary amines. |
| Debromination | While possible, the carbon-bromine bond on an aromatic ring is generally stable. |
Synthetic Utility and Chemical Intermediate Applications in Advanced Organic Chemistry
Role as a Building Block for Complex Heterocyclic Systems
The strategic placement of functional groups on the 5-Bromo-6-methylamino-nicotinic acid scaffold makes it an ideal starting material for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. The ortho-relationship between the amino and carboxylic acid groups allows for cyclization reactions to form a pyrimidine (B1678525) ring fused to the initial pyridine (B92270) core.
The general synthetic approach involves the condensation of a 6-aminonicotinic acid derivative with a suitable reagent to construct the fused pyrimidine ring. Various synthetic strategies have been developed for the efficient synthesis of pyrido[2,3-d]pyrimidines, often involving cyclization, condensation, and multi-component reactions. researchgate.net For instance, the reaction of 6-aminopyrimidines with 1,3-dicarbonyl compounds is a common method to yield substituted pyrido[2,3-d]pyrimidines. jocpr.com
In the case of this compound, the bromine atom at the 5-position and the methyl group on the amino function offer further points for chemical modification, allowing for the introduction of diverse substituents into the final heterocyclic structure. This versatility is crucial for tuning the physicochemical and biological properties of the resulting compounds. The synthesis of novel bioactive pyrido[2,3-d]pyrimidine (B1209978) derivatives often involves intramolecular heterocyclization of appropriately substituted nicotinamides. nih.govrsc.org
Table 1: Examples of Reagents for Pyrido[2,3-d]pyrimidine Synthesis
| Reagent Class | Specific Example | Resulting Substructure |
| 1,3-Dicarbonyl Compounds | Acetylacetone | Dimethyl-substituted pyrimidine ring |
| Malonic Acid Derivatives | Diethyl Malonate | Hydroxy-substituted pyrimidine ring |
| Acid Chlorides | Benzoyl Chloride | Phenyl-substituted pyrimidine ring |
| Isothiocyanates | Phenyl Isothiocyanate | Thione-substituted pyrimidine ring |
Precursor in the Synthesis of Pharmacologically Relevant Compounds
Nicotinic acid and its derivatives are known to be important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities. nih.gov The structural framework of this compound serves as a valuable precursor for the development of new therapeutic agents.
While direct synthesis of marketed drugs from this specific intermediate is not widely documented in publicly available literature, the synthesis of analogs of pharmacologically active classes of compounds is a key application. For example, derivatives of 6-aminonicotinic acid have been synthesized and characterized as GABA(A) receptor agonists. nih.gov A study on a series of 6-aminonicotinic acid analogues demonstrated that modifications to the pyridine ring can lead to compounds with high binding affinities for GABA(A) receptors. nih.gov The tetrahydropyridine (B1245486) analogue of 6-aminonicotinic acid, for instance, showed nanomolar affinity and was as potent as the neurotransmitter GABA itself. nih.gov
The presence of the bromine atom in this compound is particularly significant for medicinal chemistry applications. It can be retained in the final molecule to potentially enhance binding affinity or can be used as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).
Strategies for Diversification and Library Synthesis of Nicotinic Acid Scaffolds
Combinatorial chemistry and the synthesis of compound libraries are powerful tools in drug discovery for the rapid generation of a large number of diverse molecules for high-throughput screening. wikipedia.orgnih.gov The structure of this compound is well-suited for such strategies, offering multiple points for diversification.
The primary sites for modification on the this compound scaffold include:
The Carboxylic Acid Group: This functional group can be readily converted into a variety of other functionalities, such as esters, amides, and ketones, by reacting with a diverse set of alcohols, amines, or organometallic reagents. This allows for the introduction of a wide range of R-groups at this position.
The Bromine Atom: The bromine atom is a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the introduction of a vast array of aryl, heteroaryl, and alkyl groups at the 5-position of the pyridine ring.
The Methylamino Group: The nitrogen atom of the methylamino group can potentially be further alkylated or acylated to introduce additional diversity.
A common strategy in library synthesis is the "split-and-pool" method, where a solid support is divided into portions, each is reacted with a different building block, and then the portions are recombined. wikipedia.org This process can be repeated to generate a large library of compounds. While specific library syntheses starting from this compound are not detailed in the available literature, the principles of combinatorial chemistry can be readily applied to this scaffold.
Table 2: Potential Diversification Strategies for this compound
| Reactive Site | Reaction Type | Potential Reagents/Building Blocks |
| Carboxylic Acid | Amide Coupling | Library of primary and secondary amines |
| Carboxylic Acid | Esterification | Library of alcohols |
| Bromine Atom | Suzuki Coupling | Diverse boronic acids and esters |
| Bromine Atom | Sonogashira Coupling | Terminal alkynes |
| Bromine Atom | Buchwald-Hartwig Amination | Various primary and secondary amines |
By systematically applying these diversification strategies, large and diverse libraries of nicotinic acid derivatives can be generated from this compound, providing a rich source of novel compounds for biological screening and the discovery of new pharmacologically active agents.
Q & A
Q. What are the established synthetic routes for 5-Bromo-6-methylamino-nicotinic acid, and how can purity be optimized?
The synthesis of brominated nicotinic acid derivatives typically involves halogenation and amination steps. For example, 5-bromonicotinic acid analogues are synthesized via acylation with thionyl chloride followed by reaction with amines . A related compound, 2-Bromo-4-methylnicotinic acid, was prepared by alkaline hydrolysis (10% NaOH), yielding 87% purity after recrystallization from water . For this compound, analogous steps may include:
Bromination : Introduce bromine at the 5-position of the pyridine ring using NBS (N-bromosuccinimide) or Br₂ under controlled conditions.
Methylamination : React with methylamine via nucleophilic substitution or Pd-catalyzed coupling.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (water or ethanol/water mixtures) to isolate the product.
Key validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 7.4–8.3 ppm for pyridine derivatives) and methylamino groups (δ ~2.3–3.0 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, ~165–170 ppm) and bromine-substituted carbons (~110–120 ppm).
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 215/217 (Br isotopic pattern) and fragmentation patterns consistent with nicotinic acid derivatives .
- Elemental Analysis : Validate empirical formula (e.g., C₇H₆BrNO₂) with ≤0.5% deviation .
Advanced Research Questions
Q. How does bromine substitution at the 5-position influence the reactivity and biological activity of nicotinic acid derivatives?
Bromine’s electron-withdrawing effect increases electrophilicity at adjacent positions, facilitating nucleophilic substitution (e.g., methylamination at the 6-position). This substitution also enhances metabolic stability by resisting cytochrome P450-mediated oxidation . In enzymatic studies, brominated nicotinic acids exhibit altered binding to targets like NAD+ kinases, potentially inhibiting ATP-binding domains . Experimental design :
- Compare IC₅₀ values of this compound vs. non-brominated analogues in enzyme inhibition assays.
- Use X-ray crystallography to resolve structural interactions with target proteins .
Q. How can contradictory data on enzyme inhibition or metabolic stability be resolved in studies of this compound?
Contradictions may arise from differences in assay conditions (e.g., pH, co-solvents) or enzyme isoforms. For example:
- Case study : If conflicting reports exist on cytochrome P450 inhibition, validate using recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6) under standardized conditions .
- Data reconciliation : Apply kinetic modeling (e.g., Michaelis-Menten with competitive/non-competitive inhibition) to clarify mechanism-specific effects.
Recommendation : Replicate assays in ≥3 independent trials and cross-validate with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
Q. What strategies mitigate decomposition or side reactions during storage or experimental use?
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation or hydrolysis.
- Solvent selection : Use anhydrous DMSO or DMF for stock solutions; avoid protic solvents (e.g., water, methanol) for long-term storage.
- Stability testing : Monitor degradation via LC-MS over 72 hours under experimental conditions (e.g., pH 7.4 buffer at 37°C) .
Q. How can computational methods predict the compound’s interactions with novel biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., NAD-dependent enzymes).
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
- ADMET prediction : Employ SwissADME or ProTox-II to estimate permeability, toxicity, and metabolic pathways .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Byproduct formation : Optimize reaction stoichiometry (e.g., 1.2 eq methylamine to avoid di-substitution).
- Purification scalability : Replace column chromatography with recrystallization or centrifugal partition chromatography.
- Yield improvement : Use flow chemistry for bromination to enhance reproducibility and safety .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
